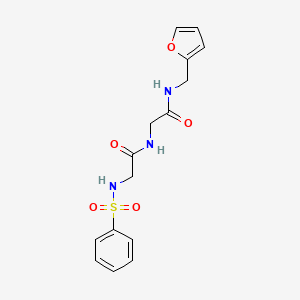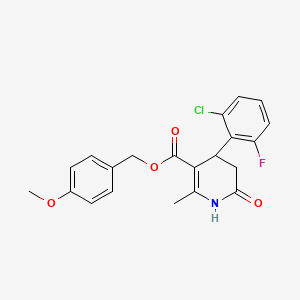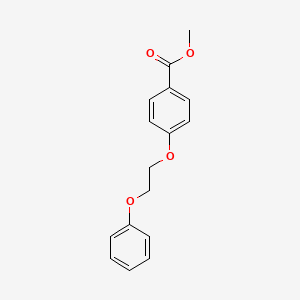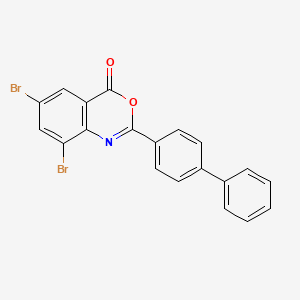![molecular formula C11H12ClNO3 B5061986 5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)
5-chloro-2-[methyl(propionyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-[methyl(propionyl)amino]benzoic acid, also known as meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.
Mécanisme D'action
Meclofenamic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, particularly COX-2. COX-2 is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid reduces the production of prostaglandins and thus alleviates pain and inflammation.
Biochemical and Physiological Effects
Meclofenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, to reduce the production of reactive oxygen species, and to modulate the activity of ion channels. In addition, it has been shown to have antiplatelet and antithrombotic effects, which may be useful in the prevention of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Meclofenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, it also has some limitations. It has a relatively low potency compared to other COX inhibitors, such as indomethacin and diclofenac. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid. One direction is the development of new COX inhibitors with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms of COX inhibition and the identification of new targets for anti-inflammatory and analgesic drugs. Finally, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid may have potential applications in the treatment of other diseases, such as cancer and cardiovascular diseases, and further studies are needed to explore these possibilities.
Conclusion
In conclusion, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid is a potent COX inhibitor that has been extensively used in scientific research. It has a well-established mechanism of action and has been shown to be effective in the treatment of various inflammatory conditions. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
Meclofenamic acid can be synthesized by the reaction of 2-amino-5-chlorobenzoic acid with propionyl chloride, followed by the reaction of the resulting propionyl derivative with methylamine. The final product is obtained by acidification and crystallization. The yield of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid is typically around 50%.
Applications De Recherche Scientifique
Meclofenamic acid has been extensively used in scientific research to study the role of COX enzymes in inflammation and pain. It has been shown to be effective in the treatment of various inflammatory conditions, such as arthritis, colitis, and cystitis. In addition, it has been used to investigate the molecular mechanisms of COX inhibition and to develop new COX inhibitors with improved selectivity and potency.
Propriétés
IUPAC Name |
5-chloro-2-[methyl(propanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-3-10(14)13(2)9-5-4-7(12)6-8(9)11(15)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQOODUGVSMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[methyl(propanoyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-(methoxycarbonyl)-5-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-ylidene}methyl)benzoic acid](/img/structure/B5061918.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061923.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B5061924.png)

![2-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5061945.png)

![3-(1-naphthyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5061956.png)
![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)


![4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5061989.png)

![sec-butyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5061991.png)
